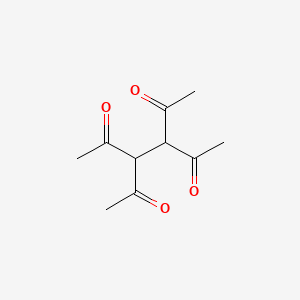

![molecular formula C15H19NO2 B1294025 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one CAS No. 1160245-66-8](/img/structure/B1294025.png)

9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

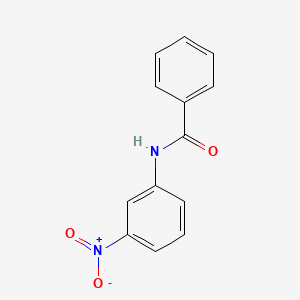

The compound 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one is a structurally complex molecule that is part of the azaspirodecanone family. This family of compounds is known for its unique spirocyclic structure, which includes both nitrogen and oxygen atoms within the ring system. These types of compounds are of interest due to their potential biological activity and their use as building blocks in organic synthesis.

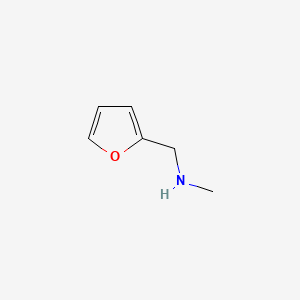

Synthesis Analysis

The synthesis of related azaspirodecanone compounds has been explored in various studies. For instance, a tandem synthesis method was developed to create 2-azaspiro[4.5]deca-1,6,9-trien-8-ones from N-(2-propyn-1-yl) amides, which involved a Tf2O-promoted amide activation followed by a TfOH-promoted Friedel-Crafts ipso-cyclization . This method represents a novel approach to synthesizing azaspirodecanone derivatives, which could potentially be applied to the synthesis of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one.

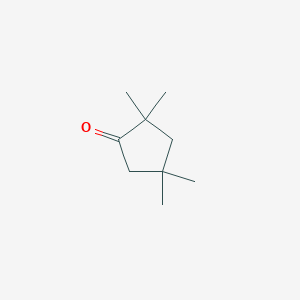

Molecular Structure Analysis

The molecular structure of azaspirodecanone derivatives has been the subject of research, with X-ray diffraction (XRD) analysis being used to determine the structure of certain compounds. For example, the structure of a related compound, (Z)-3-benzoyl-5-(5',5'-dimethyl-4-oxo-4H-spiro[naphthalene-1,3'-pyrrolidin]-2'-ylidene)-4-phenylcyclopent-3-ene-1,2-dione, was confirmed through XRD analysis . This highlights the importance of XRD in elucidating the detailed molecular structure of azaspirodecanone derivatives.

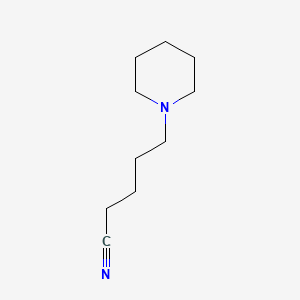

Chemical Reactions Analysis

Azaspirodecanone derivatives can undergo various chemical reactions due to their reactive functional groups. The study of these reactions is crucial for understanding the reactivity and potential applications of these compounds. For instance, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with azaspirodecanone derivatives led to the formation of complex cyclopentene diones . These reactions demonstrate the versatility of azaspirodecanone derivatives in organic synthesis.

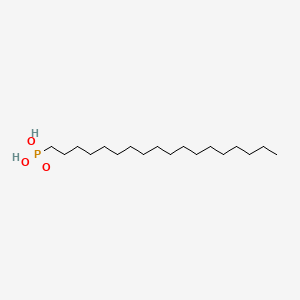

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirodecanone derivatives are influenced by their unique molecular structure. The crystal structures of two enantiomers of an azaspirodecanone derivative were determined, revealing that both enantiomers crystallize isostructurally and are stabilized by C-H...O hydrogen bonds . This study provides insight into the solid-state properties of these compounds, which can be important for their practical applications and for understanding their behavior in different environments.

Applications De Recherche Scientifique

The synthesis of this compound started from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide . The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, were obtained .

Safety And Hazards

Propriétés

IUPAC Name |

9-benzyl-6-oxa-9-azaspiro[3.6]decan-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-14-10-18-12-15(7-4-8-15)11-16(14)9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABJPZMJWOYBRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CN(C(=O)COC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231021 |

Source

|

| Record name | 9-(Phenylmethyl)-6-oxa-9-azaspiro[3.6]decan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one | |

CAS RN |

1160245-66-8 |

Source

|

| Record name | 9-(Phenylmethyl)-6-oxa-9-azaspiro[3.6]decan-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160245-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(Phenylmethyl)-6-oxa-9-azaspiro[3.6]decan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)